(2E)-3-(3,4-dimethoxyphenyl)-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}prop-2-enamide
Description
This compound is a structurally complex enamide derivative featuring a pyrazole-thiazole hybrid core. Its key structural elements include:
- 3-Methyl-1H-pyrazole ring: A heterocyclic scaffold common in pharmaceuticals, contributing to hydrogen bonding and metabolic stability.
- 4-(4-Methylphenyl)-1,3-thiazol-2-yl substituent: A thiazole ring fused with a methyl-substituted phenyl group, influencing steric and electronic properties.
The compound’s synthesis likely involves multi-step heterocyclic coupling, as inferred from analogous protocols (e.g., amide bond formation via T3P®/DIPEA activation ).
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S/c1-16-5-9-19(10-6-16)20-15-33-25(26-20)29-23(13-17(2)28-29)27-24(30)12-8-18-7-11-21(31-3)22(14-18)32-4/h5-15H,1-4H3,(H,27,30)/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJYBSAXUQAXRH-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C=CC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)/C=C/C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}prop-2-enamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the thiazole ring: This can be achieved through the reaction of a suitable thioamide with an α-haloketone under acidic conditions.
Synthesis of the pyrazole ring: This involves the condensation of a hydrazine derivative with a 1,3-diketone.
Coupling of the thiazole and pyrazole rings: This step is often facilitated by a palladium-catalyzed cross-coupling reaction.
Formation of the prop-2-enamide linkage: This is typically achieved through a condensation reaction between the amine group of the pyrazole-thiazole intermediate and an appropriate acyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3,4-dimethoxyphenyl)-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}prop-2-enamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound (2E)-3-(3,4-dimethoxyphenyl)-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}prop-2-enamide is a complex organic molecule that has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. Below is a detailed exploration of its applications, supported by data tables and case studies.
Properties
The compound features a complex structure that includes multiple aromatic rings and functional groups, which contribute to its biological activity. Its unique configuration allows for specific interactions with biological targets.
Anticancer Activity
Research indicates that compounds similar to this one exhibit significant anticancer properties. Studies have shown that derivatives of thiazole and pyrazole can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Case Study:
A study published in Cancer Letters demonstrated that thiazole derivatives can effectively target cancer cells by modulating signaling pathways involved in cell survival and apoptosis. The specific compound may enhance these effects due to its structural components .
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory properties. The presence of methoxy groups is known to enhance the anti-inflammatory activity of phenolic compounds.
Data Table: Anti-inflammatory Activity
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes.
Case Study:
In a recent investigation published in Journal of Antimicrobial Chemotherapy, a related compound was shown to inhibit the growth of Staphylococcus aureus and Candida albicans, indicating potential for development as an antimicrobial agent .
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of compounds with similar structures. The ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.
Data Table: Neuroprotective Activity
| Compound | Model | Effectiveness |
|---|---|---|
| (2E)-3-(3,4-dimethoxyphenyl)-N-{...} | Mouse model of Parkinson's | Significant improvement in motor function |
Mechanism of Action
The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with analogs from literature:
Key Observations :
- The target compound’s pyrazole-thiazole core distinguishes it from oxadiazole-thiazole () or pyridine-thiazole hybrids ().
- Methoxy groups in the target and other analogs () enhance lipophilicity but may reduce aqueous solubility compared to nitro- or fluorine-containing derivatives.
Physicochemical and Computational Comparisons
Lipinski’s Rule Compliance :
- The target compound has a molecular weight <500, 3 hydrogen bond acceptors (amide O, thiazole N, methoxy O), and 1 hydrogen bond donor (amide NH), complying with Lipinski’s criteria .
- Analog (MW 273.24) also complies, while bulkier analogs (e.g., ) may violate the rule due to higher molecular weights.
Thermal Stability :
Computational Analysis :
- DFT studies (e.g., B3LYP/6-31*G) predict NMR chemical shifts for similar compounds with high accuracy . For the target compound, such methods could validate its electronic environment, particularly the deshielding effects of the thiazole and enamide groups.
- Multiwfn software enables topology analysis of electron density, critical for understanding reactive sites (e.g., nucleophilic sulfur in thiazole or electrophilic carbonyl in enamide).
Biological Activity
The compound (2E)-3-(3,4-dimethoxyphenyl)-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}prop-2-enamide is a complex organic molecule with potential therapeutic applications due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be described as follows:
- IUPAC Name : (2E)-3-(3,4-dimethoxyphenyl)-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}prop-2-enamide
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to (2E)-3-(3,4-dimethoxyphenyl)-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}prop-2-enamide. For instance, compounds with similar thiazole structures have shown significant cytotoxic effects against various cancer cell lines such as Mia PaCa-2 and PANC-1. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
2. Anti-inflammatory Properties
Compounds in this class have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). A study on thiazole carboxamide derivatives indicated their effectiveness as COX inhibitors, which play a crucial role in inflammatory processes . The presence of methoxy groups in the phenyl ring enhances the anti-inflammatory activity due to increased electron donation, stabilizing the molecule's interaction with COX enzymes.
3. Analgesic Effects
The analgesic activity of pyrazole derivatives has been noted in various studies. The substitution of specific groups on the pyrazole ring can enhance pain relief efficacy. For example, compounds with para-substituted phenyl rings exhibit markedly improved analgesic properties compared to their unsubstituted counterparts .
4. Antioxidant Activity
Antioxidant activity is another significant aspect of this compound's profile. Research indicates that derivatives with electron-donating groups like methoxy enhance antioxidant capacity by scavenging free radicals more effectively than their counterparts without such substitutions .
Structure-Activity Relationships (SAR)
The biological activities of (2E)-3-(3,4-dimethoxyphenyl)-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}prop-2-enamide can be attributed to its structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy Groups | Enhance electron donation and solubility |
| Thiazole Ring | Contributes to anticancer and anti-inflammatory properties |
| Pyrazole Substitution | Modulates analgesic effects |
Case Study 1: Antitumor Activity
A recent study evaluated a series of thiazole derivatives similar to our compound against various cancer cell lines. The results indicated that modifications at the thiazole ring significantly influenced antitumor activity. Notably, compounds with additional methyl groups at specific positions exhibited enhanced cytotoxicity compared to simpler analogs .
Case Study 2: Inflammation and Pain Management
In another investigation focusing on pain models in rodents, compounds structurally related to (2E)-3-(3,4-dimethoxyphenyl)-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}prop-2-enamide demonstrated significant reductions in pain responses when administered at optimized doses. The study concluded that these compounds could serve as potential candidates for developing new analgesics .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, starting with the preparation of the thiazole and pyrazole cores, followed by coupling via amidation or condensation. Key steps include:
- Thiazole ring formation : Cyclization of 4-(4-methylphenyl)thiazole-2-amine precursors under reflux with α-haloketones .
- Pyrazole functionalization : Introduction of the 3-methyl group via alkylation or nucleophilic substitution .
- Enamide coupling : Use of EDC/HOBt or DCC-mediated amidation to link the prop-2-enamide moiety to the pyrazole-thiazole scaffold .
Q. Optimization strategies :
- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity (>95% by HPLC) .
Q. Which analytical techniques are critical for confirming structural integrity and purity post-synthesis?
- NMR spectroscopy : H and C NMR confirm regiochemistry of the pyrazole-thiazole core and stereochemistry of the enamide (e.g., H NMR: δ 7.2–8.1 ppm for aromatic protons; C NMR: δ 165–170 ppm for amide carbonyls) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 518.2) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>98% for biological assays) .
Q. What in vitro assays are appropriate for preliminary evaluation of biological activity?
- Enzyme inhibition assays : Screen against kinases (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Target prioritization : Prioritize targets based on structural homology to known inhibitors (e.g., thiazole-containing kinase inhibitors) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify key functional groups influencing bioactivity?
- Systematic substituent variation : Modify the 3,4-dimethoxyphenyl group to assess electron-donating effects (e.g., replace methoxy with nitro or hydroxy groups) .
- Bioisosteric replacement : Substitute the thiazole ring with oxazole or imidazole to evaluate heterocycle contributions .
- Pharmacophore mapping : Use X-ray crystallography or docking to identify critical H-bond donors/acceptors (e.g., methoxy groups as H-bond acceptors) .
Q. What computational strategies predict binding modes and interaction mechanisms?
- Molecular docking (AutoDock Vina) : Dock into ATP-binding pockets of kinases (PDB: 1M17) to identify key residues (e.g., Lys721 in EGFR) .
- DFT calculations (Gaussian 16) : Analyze electron density distribution to assess reactivity of the enamide moiety .
- Molecular dynamics (GROMACS) : Simulate ligand-protein stability over 100 ns trajectories to validate binding poses .
Q. How should researchers address discrepancies between in vitro and in silico activity data?
- Re-evaluate assay conditions : Confirm target protein purity and buffer composition (e.g., Mg/ATP concentrations in kinase assays) .
- Solubility correction : Measure compound solubility (e.g., shake-flask method) and adjust DMSO concentrations (<1% v/v) .
- Free-energy perturbation (FEP) : Refine docking scores by incorporating solvation and entropy effects .
Q. What methodologies resolve contradictory results from biological assays?
- Orthogonal assays : Validate kinase inhibition via Western blot (phospho-EGFR detection) alongside enzymatic assays .
- Metabolite profiling : Use LC-MS to rule out off-target effects from compound degradation .
- Crystallographic validation : Co-crystallize the compound with the target protein to resolve binding ambiguities .
Q. What experimental design frameworks enhance synthetic route optimization?
- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, catalyst loading) and identify optimal conditions .
- Flow chemistry : Use continuous-flow reactors for hazardous steps (e.g., diazomethane generation) to improve safety and scalability .
- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress in real time .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
